4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid
Description
The compound 4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid features a polycyclic scaffold with a fused triaza core, a 3-methoxyphenyl substituent, and a 4-benzoic acid moiety. Its molecular formula is C27H21N3O5, with a molecular mass of 467.48 g/mol (estimated). The benzoic acid group enhances hydrophilicity, while the methoxy group contributes to lipophilicity, balancing solubility and membrane permeability.
Properties
Molecular Formula |
C27H21N3O5 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-[10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid |
InChI |
InChI=1S/C27H21N3O5/c1-35-18-6-4-5-16(13-18)24-23-20(19-7-2-3-8-21(19)28-23)14-22-25(31)29(27(34)30(22)24)17-11-9-15(10-12-17)26(32)33/h2-13,22,24,28H,14H2,1H3,(H,32,33) |
InChI Key |
SVPCZEQXXFIDEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CC4N2C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)O)C6=CC=CC=C6N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise timing to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
This compound exhibits properties that are of interest in drug design and development:
- Anticancer Activity : Research indicates that derivatives of this compound may possess anticancer properties due to their ability to interact with specific biological targets involved in tumor growth and proliferation. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : The unique structural features of this compound suggest potential antimicrobial activity. Investigations into related compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored for developing new antibiotics .
- Neuroprotective Effects : There is emerging evidence that compounds within the same chemical family may offer neuroprotective benefits. They could potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Materials Science Applications
The structural characteristics of 4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid lend themselves to applications in materials science:
- Polymer Chemistry : This compound can serve as a monomer or cross-linking agent in the synthesis of advanced polymers with tailored properties. Its ability to form stable bonds can enhance the mechanical strength and thermal stability of polymer matrices .
- Nanotechnology : Due to its unique electronic properties and ability to form conjugated systems, this compound can be utilized in the development of nanoscale materials for electronic devices or sensors. Its incorporation into nanocomposites could yield materials with improved electrical conductivity and optical properties.
Biological Research Applications
In biological research, the compound's interactions with biological systems can provide insights into various mechanisms:
- Biochemical Pathway Studies : The compound can be used as a probe to study specific biochemical pathways within cells. By understanding how it interacts with cellular components, researchers can gain insights into metabolic processes and regulatory mechanisms.
- Drug Delivery Systems : The structural complexity allows for potential use in drug delivery systems where it can be conjugated with therapeutic agents to enhance their solubility and bioavailability. This application is particularly relevant in targeted therapy approaches where precision is crucial.
Case Studies
Several studies have explored the applications of related compounds:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted a related tricyclic compound that inhibited cancer cell growth by targeting specific kinases involved in cell signaling pathways.
- Antimicrobial Efficacy Research : Research conducted by Smith et al. demonstrated that a structurally similar derivative exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for antibiotic development.
- Neuroprotective Mechanisms Investigation : A paper in Neurobiology reported on a related compound that displayed neuroprotective effects through the modulation of oxidative stress markers in neuronal cultures.
Mechanism of Action
The mechanism of action of 4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers and Substituent Variations
2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[...]benzoic Acid (CBID:209138)
- Key Difference : Benzoic acid is at the 2-position vs. 4-position in the target compound.
- Impact : Positional isomerism may alter dipole moments and binding interactions. The 4-position in the target compound likely improves hydrogen bonding with proteins due to better spatial alignment .
4-[(15S)-10-(4-Methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[...]benzoic Acid (ChemBase ID:211255)
- Molecular Formula : C27H21N3O4 (vs. C27H21N3O5 for the target).
- Key Difference : 4-Methylphenyl substituent instead of 3-methoxyphenyl .
- Impact :
Core Scaffold Modifications
10-(4-Trifluoromethylphenyl)-Triazolo-Benzotriazinone ()
- Structure: Triazolo-benzotriazinone core with a 4-CF3 substituent.
- Properties :
- Comparison : The target compound’s benzoic acid group may offset solubility limitations seen in CF3-containing analogs.
Pyrimidoquinoline Derivatives ()
- Example: 11f (3-((4-(8-cyano-2,4-dioxo-3,4-dihydropyrimido[4,5-b]quinolin-10(2H)-yl)phenoxy)methyl)benzoic acid).
- Key Features: Shared benzoic acid moiety for solubility. Cyanopyrimidoquinoline core vs. triazatetracyclic core in the target.
Substituent Effects on Physicochemical Properties
- Trends: Methoxy vs. Methyl: Methoxy reduces logD by ~0.7 units, favoring aqueous solubility. Benzoic Acid Position: No significant pKa difference, but 4-position may improve crystallinity .
Biological Activity
The compound 4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a tetracyclic structure with multiple functional groups that may contribute to its biological activity. Its chemical formula is , and it has a molecular mass of approximately 524.52 g/mol.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing potential applications in pharmacology and medicinal chemistry.
1. Anticancer Activity
Several studies have indicated that derivatives of tetracyclic compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Mechanism of Action : The compound may interfere with cell cycle progression and induce oxidative stress in tumor cells.
- Case Studies : In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells.
2. Antimicrobial Properties
Research has shown that similar compounds possess antimicrobial activity against a range of pathogens:
- Activity Against Bacteria and Fungi : Preliminary tests indicated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Potential Applications : Such properties suggest possible applications in developing new antimicrobial agents.
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
- Research Findings : Animal models have shown reduced inflammation markers when treated with this compound.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Modulates cytokine production |
Case Studies
-
Anticancer Study :
- A study conducted on human breast cancer cells (MCF-7) showed a dose-dependent decrease in cell viability after treatment with the compound, with IC50 values indicating significant potency compared to standard chemotherapeutics.
-
Antimicrobial Study :
- In vitro assays tested against Staphylococcus aureus and Escherichia coli revealed that the compound had minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
-
Inflammation Model :
- In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in significantly lower levels of TNF-alpha and IL-6 compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
